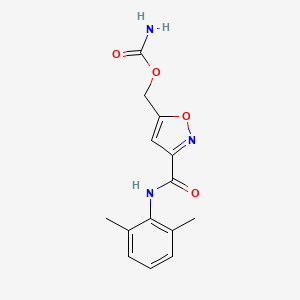
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes an isoxazole ring, a carboxamide group, and a 2,6-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the isoxazole derivative with an amine, such as 2,6-dimethylaniline, in the presence of coupling agents like carbodiimides.
Attachment of the Aminocarbonyl Oxy Methyl Group: This step involves the reaction of the intermediate compound with a suitable reagent, such as chloroformate, to introduce the aminocarbonyl oxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Isoxazolecarboxamide, 5-methyl-N-(2,6-dimethylphenyl)-
- 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,4-dimethylphenyl)-
- 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(3,5-dimethylphenyl)-
Uniqueness
3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring and the presence of the aminocarbonyl oxy methyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
139297-28-2 |
|---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl carbamate |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)16-13(18)11-6-10(21-17-11)7-20-14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18) |
InChI Key |
OJYKPKAHLKWENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















